molecular formula C10H20NO4PS B1679636 Propetamphos CAS No. 31218-83-4

Propetamphos

Cat. No.: B1679636
CAS No.: 31218-83-4
M. Wt: 281.31 g/mol
InChI Key: BZNDWPRGXNILMS-VQHVLOKHSA-N
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Mechanism of Action

Target of Action

Propetamphos is an organophosphate insecticide designed to control various pests such as cockroaches, flies, ants, ticks, moths, fleas, and mosquitoes . The primary target of this compound is acetylcholinesterase (AChE) , an enzyme found at the ends of nerve junctions, in the brain, and in the bloodstream .

Mode of Action

This compound works by inhibiting the action of acetylcholinesterase . This inhibition leads to an accumulation of acetylcholine, a neurotransmitter, in the synaptic cleft. The excess acetylcholine continues to stimulate the postsynaptic neuron, leading to uncontrolled, continuous nerve impulses. This results in the paralysis and eventual death of the pest .

Biochemical Pathways

The biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nervous system .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in Fischer 344 (F344) rats . The compound is highly bound to plasma proteins, with a free fraction of 0.06 . The terminal elimination rate constant was found to be significantly different for males versus females . The plasma was cleared of unbound this compound at rates of 0.559 ± 0.069 and 0.828 ± 0.181 L/min/kg for males and females, respectively . The mean residence times (MRTs) for this compound in the body for males and females were 28.3 ± 5.7 and 14.4 ± 3.5 min, respectively .

Result of Action

The result of this compound’s action is the overstimulation of the nervous system of the pest, leading to paralysis and eventual death . This makes this compound an effective insecticide for controlling various pests.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the degradation rate of this compound was found to increase in the presence of silver ions . This suggests that the presence of certain environmental factors can influence the stability and efficacy of this compound. Furthermore, this compound has been recognized as a major environmental pollutant due to its widespread use and high toxicity to biotic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propetamphos is synthesized through a series of chemical reactions involving the esterification of thiophosphoric acid. The process typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The final product is often formulated into various commercial products, including aerosols, emulsified concentrates, liquids, and powders .

Chemical Reactions Analysis

Types of Reactions: Propetamphos undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Properties

IUPAC Name

propan-2-yl (E)-3-[ethylamino(methoxy)phosphinothioyl]oxybut-2-enoate
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InChI

InChI=1S/C10H20NO4PS/c1-6-11-16(17,13-5)15-9(4)7-10(12)14-8(2)3/h7-8H,6H2,1-5H3,(H,11,17)/b9-7+
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InChI Key

BZNDWPRGXNILMS-VQHVLOKHSA-N
Source PubChem
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Canonical SMILES

CCNP(=S)(OC)OC(=CC(=O)OC(C)C)C
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Isomeric SMILES

CCNP(=S)(OC)O/C(=C/C(=O)OC(C)C)/C
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Molecular Formula

C10H20NO4PS
Record name PROPETAMPHOS
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DSSTOX Substance ID

DTXSID7032470
Record name Propetamphos
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Molecular Weight

281.31 g/mol
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Physical Description

Propetamphos is a yellow oily liquid. Non corrosive. Used as an insecticide., Sold as aerosols, emulsified concentrates, liquids, and powders; [EXTOXNET]
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Boiling Point

87-89 °C @ 0.005 mm Hg
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Solubility

Readily miscible with acetone, ethanol, methanol, hexane, diethyl ether, dimethyl sulfoxide, chloroform, xylene, In water, 1.10X10+2 mg/l @ 24 °C
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Density

1.1294 @ 20 °C
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Vapor Pressure

0.0000143 [mmHg], 1.43X10-5 mm Hg @ 20 °C
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CAS No.

31218-83-4, 58995-37-2
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Record name 2-Butenoic acid, 3-(((ethylamino)methoxyphospinothioyl)oxy)-, 1-methylethyl ester
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Record name trans-isopropyl-3-[[(ethylamino)methoxyfosfinothioyl]oxy]crotonate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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